Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate

Lipophilicity Drug design ADME

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate (CAS 1171919-08-6) is a fluorinated heterocyclic building block belonging to the trifluoromethylpyridine (TFMP) ester subclass. Its structure comprises a pyridine-2-carboxylate core with an ethyl ester at the 2-position and a trifluoromethyl substituent at the 4-position (C₉H₈F₃NO₂, MW 219.16 g/mol).

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
CAS No. 1171919-08-6
Cat. No. B1420074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(trifluoromethyl)-2-pyridinecarboxylate
CAS1171919-08-6
Molecular FormulaC9H8F3NO2
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=CC(=C1)C(F)(F)F
InChIInChI=1S/C9H8F3NO2/c1-2-15-8(14)7-5-6(3-4-13-7)9(10,11)12/h3-5H,2H2,1H3
InChIKeyVHYPHUNCCISTMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate (CAS 1171919-08-6): Physicochemical Identity and Procurement Baseline


Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate (CAS 1171919-08-6) is a fluorinated heterocyclic building block belonging to the trifluoromethylpyridine (TFMP) ester subclass. Its structure comprises a pyridine-2-carboxylate core with an ethyl ester at the 2-position and a trifluoromethyl substituent at the 4-position (C₉H₈F₃NO₂, MW 219.16 g/mol) [1]. The compound exhibits a computed XLogP3 of 2.3, a topological polar surface area (TPSA) of 39.2 Ų, and a predicted boiling point of 273.3±40.0 °C at 760 mmHg [1]. It is supplied as a clear, colorless liquid with typical commercial purity specifications of 95–97% (HPLC) [1]. The TFMP motif is recognized as a privileged scaffold in both agrochemical and pharmaceutical discovery programs, with the 4-CF₃ substitution pattern conferring distinct electronic and steric properties compared to alternative regioisomeric arrangements [2].

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate: Why Generic Substitution Is Scientifically Unsound


Trifluoromethylpyridine carboxylate esters cannot be treated as interchangeable commodities because the position of the CF₃ group on the pyridine ring and the identity of the ester alkyl chain jointly determine lipophilicity, electronic distribution, metabolic stability, and reactivity toward downstream transformations. For instance, simply relocating the CF₃ substituent from the 4-position to the 5-position reduces the computed XLogP3 from 2.3 to 1.8—a ~0.5 log unit shift that can substantially alter membrane permeability and target-binding kinetics [1][2]. Switching from the ethyl ester to the methyl ester analog lowers XLogP3 further to 1.9 and reduces the number of rotatable bonds from 3 to 2, affecting conformational flexibility and ester hydrolysis rates in pro-drug or intermediate contexts [2][3]. The free acid form (4-(trifluoromethyl)picolinic acid) introduces a hydrogen bond donor, elevates TPSA from 39.2 Ų to 50.2 Ų, and drops the XLogP3 to 1.6, fundamentally altering solubility and bioavailability parameters [1][4]. Below, we present the quantitative evidence that substantiates why procurement decisions for this specific regioisomer and ester homolog cannot be collapsed into a generic TFMP-pyridine carboxylate category.

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate: Comparator-Based Quantitative Differentiation Evidence


Lipophilicity Advantage: 4-CF₃ Ethyl Ester vs. 5-CF₃ Positional Isomer (XLogP3 Comparison)

The 4-trifluoromethyl substitution pattern confers a substantially higher computed lipophilicity than the 5-CF₃ regioisomer. Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate has a PubChem-computed XLogP3 of 2.3, whereas the 5-CF₃ positional isomer (ethyl 5-(trifluoromethyl)pyridine-2-carboxylate, CAS 128072-94-6) has an XLogP3 of 1.8 [1][2]. This difference of ΔXLogP3 = +0.5 log units is significant for membrane permeability predictions and hydrophobic binding interactions. Both compounds share an identical molecular formula (C₉H₈F₃NO₂), molecular weight (219.16 g/mol), TPSA (39.2 Ų), rotatable bond count (3), and hydrogen bond acceptor count (6), meaning the lipophilicity difference arises solely from the electronic influence of the CF₃ regioposition on the pyridine ring [1][2].

Lipophilicity Drug design ADME Permeability

Lipophilicity Differentiation: 4-CF₃ Ethyl Ester vs. Methyl Ester Homolog

Changing the ester alkyl group from ethyl to methyl measurably reduces lipophilicity. Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate has an XLogP3 of 2.3, while its direct methyl ester analog (methyl 4-(trifluoromethyl)picolinate, CAS 455941-78-3) has an XLogP3 of 1.9 [1][2]. The ethyl ester also possesses three rotatable bonds versus two for the methyl ester, providing greater conformational flexibility. The molecular weight decreases from 219.16 to 205.13 g/mol for the methyl homolog [1][2]. In the broader context of ester prodrug and intermediate design, ethyl esters generally exhibit slower alkaline hydrolysis rates than methyl esters due to increased steric hindrance at the carbonyl carbon, which can be advantageous when chemoselective deprotection or controlled release is desired [3].

Lipophilicity Ester homolog Prodrug design Hydrolysis rate

Physical Form Distinction: Liquid 4-CF₃ Isomer vs. Crystalline 5-CF₃ Isomer

A practically significant differentiation between the 4-CF₃ and 5-CF₃ ethyl ester regioisomers is their physical state under ambient conditions. Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate (CAS 1171919-08-6) is a clear, colorless liquid at room temperature . In contrast, ethyl 5-(trifluoromethyl)-2-pyridinecarboxylate (CAS 128072-94-6) is a crystalline solid with a melting point of 45–48 °C . This phase difference arises solely from the altered crystal packing efficiency conferred by the CF₃ regioposition, as the two isomers share identical molecular formula, molecular weight, and functional groups .

Physical form Formulation Handling Process chemistry

Boiling Point and Thermal Stability Differentiation Among Positional Isomers

The 4-CF₃ ethyl ester exhibits a distinct boiling point profile compared to both the 5-CF₃ and 6-CF₃ positional isomers. Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate has a predicted boiling point of 273.3±40.0 °C at 760 mmHg . The 5-CF₃ isomer boils at 264.7±40.0 °C, and the 6-CF₃ isomer at 250.5±40.0 °C . The ~8.6 °C elevation of the 4-CF₃ compound over the 5-CF₃ isomer, and ~22.8 °C over the 6-CF₃ isomer, reflects differential intermolecular interactions dictated by CF₃ placement, which may influence distillation-based purification strategies and thermal stability during high-temperature reactions.

Boiling point Distillation Purification Thermal stability

Safety Profile Differentiation: 4-CF₃ vs. 5-CF₃ Ethyl Ester GHS Hazard Classification

The GHS hazard classification reveals a meaningful safety differentiation between the 4-CF₃ and 5-CF₃ regioisomers. Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate carries a 'Warning' signal word and is classified for acute oral toxicity (H302: Harmful if swallowed), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . In contrast, the 5-CF₃ isomer carries a 'Danger' signal word with the more severe H301 classification (Toxic if swallowed), indicating a higher acute oral toxicity hazard [1]. This difference in hazard categorization, despite identical molecular composition, underscores that the CF₃ regioposition can influence biological interactions sufficiently to alter toxicological profiles.

Safety GHS classification Acute toxicity Laboratory handling

Ester-Dependent Reactivity: Ethyl vs. Free Acid for Downstream Derivatization

The ethyl ester functionality provides a critical balance of stability and synthetic accessibility compared to the free carboxylic acid form (4-(trifluoromethyl)picolinic acid, CAS 588702-62-9). The free acid has an XLogP3 of 1.6, a TPSA of 50.2 Ų, and one hydrogen bond donor—properties that limit its utility in non-aqueous reaction systems and reduce membrane permeability [1]. The ethyl ester masks the carboxylic acid, eliminating the H-bond donor, reducing TPSA by 11.0 Ų (from 50.2 to 39.2 Ų), and increasing XLogP3 by 0.7 units (from 1.6 to 2.3), while retaining the capacity for controlled hydrolysis back to the acid under mild basic or acidic conditions [1][2]. The ethyl ester can also undergo transesterification, aminolysis, and reduction reactions that are precluded or complicated with the free acid, expanding the downstream synthetic repertoire [1][3].

Ester reactivity Synthetic intermediate Hydrolysis Prodrug

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate: Best-Fit Application Scenarios Supported by Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Programs Requiring Enhanced Lipophilicity

When optimizing lead compounds for membrane permeability or blood-brain barrier penetration, medicinal chemists should select the 4-CF₃ ethyl ester over the 5-CF₃ isomer. The XLogP3 advantage of 2.3 vs. 1.8 (Δ = +0.5) can shift the logD profile of derived amides, esters, or heterocyclic conjugates into more favorable permeability ranges without introducing additional molecular weight [1][2]. This is particularly relevant for CNS-targeted programs where a LogP between 2 and 4 is often desirable.

Automated High-Throughput Synthesis and Screening Workflows

The liquid physical form of ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate makes it directly compatible with automated liquid handling systems, eliminating the dissolution or melting steps required for the crystalline 5-CF₃ isomer (mp 45–48 °C) [1][2]. For laboratories running parallel synthesis or high-throughput experimentation (HTE) platforms, this translates to reduced cycle times and lower risk of compound precipitation in transfer lines.

Agrochemical Intermediate Development Targeting Broadleaf Weed Control

TFMP derivatives are established scaffolds in auxin-mimic herbicide design [1]. The 4-CF₃ substitution pattern, combined with the ethyl ester's favorable lipophilicity (XLogP3 = 2.3) and synthetic accessibility for further derivatization (aminolysis, ester hydrolysis, Grignard addition), positions this compound as a versatile intermediate for generating picolinate-type herbicide candidates. The lower acute toxicity classification (Warning/H302 vs. Danger/H301 for the 5-CF₃ isomer) also offers an advantage in pilot-scale synthesis and formulation development, where reduced hazard classification simplifies process safety management [2].

Prodrug Design Requiring Controlled Ester Hydrolysis Kinetics

In prodrug strategies where the carboxylic acid is the active pharmacophore, the ethyl ester provides slower hydrolytic release kinetics than the methyl ester due to increased steric shielding at the carbonyl carbon, while offering superior lipophilicity (XLogP3 = 2.3 vs. 1.9) for enhanced absorption [1][2]. The three rotatable bonds (vs. two in the methyl ester) provide additional conformational degrees of freedom that may facilitate binding to esterase active sites or improve solubility in formulation vehicles [1].

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